Chemical structure and properties of 2,3,6-Trifluoro-4-nitroaniline
Chemical structure and properties of 2,3,6-Trifluoro-4-nitroaniline
Chemical Structure, Properties, and Synthetic Applications in Drug Discovery
Executive Summary
2,3,6-Trifluoro-4-nitroaniline (CAS 882068-87-3) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2][3][4][5] Its unique substitution pattern—combining a strongly electron-withdrawing nitro group with three fluorine atoms and an electron-donating amino group—creates a distinct electronic environment.[1][4] This structure enables highly regioselective nucleophilic aromatic substitution (
This guide details the physicochemical profile, synthesis pathways, and reactivity logic of 2,3,6-Trifluoro-4-nitroaniline, providing researchers with the mechanistic grounding required for experimental design.[1]
Chemical Identity & Structural Analysis[4]
Identification Data
| Parameter | Detail |
| Chemical Name | 2,3,6-Trifluoro-4-nitroaniline |
| CAS Number | 882068-87-3 |
| Molecular Formula | |
| Molecular Weight | 192.10 g/mol |
| SMILES | Nc1c(F)c(F)c([O-])cc1F |
| Appearance | Yellow to orange crystalline solid |
Structural Logic & Electronic Effects
The molecule consists of an aniline core substituted with three fluorine atoms and one nitro group. The positioning of these substituents dictates its reactivity:
-
Amino Group (C-1): Acts as a strong electron donor (+M effect), increasing electron density at the ortho (C-2, C-6) and para (C-4) positions.[1][4] However, C-4 is occupied by the nitro group.[1]
-
Nitro Group (C-4): A strong electron-withdrawing group (-M, -I effects) that activates the ring towards nucleophilic attack, particularly at the ortho positions (C-3 and C-5).[1][4]
-
Fluorine Atoms (C-2, C-3, C-6):
-
F at C-2 & C-6: Located ortho to the amino group.[1][4] The electron-donating nature of the amine deactivates these carbons towards nucleophilic attack.[1][4]
-
F at C-3: Located ortho to the nitro group and meta to the amino group.[1] This position is highly activated for nucleophilic displacement (
) due to the inductive withdrawal of the fluorine and the resonance withdrawal of the nitro group.
-
Physicochemical Properties[1][4][5][7][8]
The following data summarizes the key physical parameters critical for handling and formulation.
| Property | Value | Note |
| LogP (Predicted) | ~1.59 | Moderate lipophilicity, suitable for drug scaffolds.[1][4] |
| H-Bond Donors | 1 (Amino group) | |
| H-Bond Acceptors | 3 | Nitro group oxygens and Fluorine atoms.[1][4][6][7][8] |
| Rotatable Bonds | 1 | C-N bond of the nitro group.[4] |
| Topological Polar Surface Area | ~69 Ų | Good membrane permeability predictor.[4] |
| Solubility | Low in water; Soluble in DMSO, Methanol, Ethyl Acetate | Typical for nitroanilines.[4] |
Synthesis & Manufacturing
Primary Synthetic Route: Nitration of 2,3,6-Trifluoroaniline
The most direct and regioselective method for synthesizing 2,3,6-Trifluoro-4-nitroaniline is the electrophilic aromatic nitration of 2,3,6-trifluoroaniline.[1]
-
Mechanism: Electrophilic Aromatic Substitution (
).[9] -
Regiochemistry: The amino group (-
) is the strongest directing group on the ring and directs the incoming electrophile ( ) to the para position (C-4).[1][4] The fluorine atoms are weak deactivators but also ortho/para directors; however, the amine's influence dominates. -
Conditions: Standard nitration uses concentrated nitric acid (
) and sulfuric acid ( ) at controlled temperatures (typically 0–20°C) to prevent over-nitration or oxidation of the amine.
Workflow Diagram
The following diagram illustrates the synthesis logic and the subsequent reactivity potential.
Figure 1: Synthetic pathway via nitration of 2,3,6-trifluoroaniline. The amino group directs the nitro group to the para-position.
Reactivity Profile & Applications in Drug Design[1]
The core value of 2,3,6-Trifluoro-4-nitroaniline lies in its predictable reactivity, allowing medicinal chemists to "decorate" the ring with specific functionalities.
Regioselective Nucleophilic Aromatic Substitution ( )
This is the primary reaction used to functionalize the scaffold.
-
The Leaving Group: The Fluorine at C-3 is the most labile.[1]
-
The Reason: C-3 is ortho to the electron-withdrawing Nitro group (activating) and meta to the electron-donating Amino group (non-deactivating).[1][4] In contrast, F-2 and F-6 are stabilized by the ortho-amino group.[1][4]
-
Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
-
Application: This reaction allows for the introduction of complex side chains (e.g., piperazines, morpholines) common in kinase inhibitors.
Reduction to Diamine
The nitro group at C-4 can be reduced to an amine, yielding 2,3,6-trifluoro-1,4-phenylenediamine .[1][4]
-
Reagents:
/Pd-C, Fe/HCl, or . -
Utility: The resulting diamine is a precursor for benzimidazoles or quinoxalines, which are privileged structures in oncology and anti-infective research.
Reactivity Logic Diagram
Figure 2: Divergent synthesis pathways.[1][4] The scaffold can undergo selective substitution at C-3 or reduction at C-4.[1][4]
Safety & Handling Protocols
As a fluorinated nitroaniline, this compound requires strict safety adherence.
-
Acute Toxicity: Like most nitroanilines, it is likely toxic if swallowed, inhaled, or absorbed through the skin (Category 3 equivalent).
-
Target Organs: Blood (methemoglobinemia risk), liver, and kidneys.
-
Chemical Hazards:
-
Incompatible with: Strong oxidizing agents, strong bases.
-
Combustion: Emits toxic fumes of carbon oxides, nitrogen oxides (
), and Hydrogen Fluoride (HF) .
-
-
PPE Requirements:
References
-
ChemScene. (n.d.). 2,3,6-Trifluoro-4-nitroaniline Product Data. Retrieved from
-
National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from
-
PubChem. (2024). 2,3,6-Trifluoroaniline (Precursor Data). National Library of Medicine. Retrieved from
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Molecules. Retrieved from
-
BLD Pharm. (n.d.). 2,3,6-Trifluoro-4-nitroaniline MSDS and Properties. Retrieved from
Sources
- 1. 1493-27-2|1-Fluoro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 402-67-5|1-Fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 123344-02-5|2,4-Difluoro-5-nitroaniline|BLD Pharm [bldpharm.com]
- 4. AMT Halogenated Heterocycles - AK Scientific [aksci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
